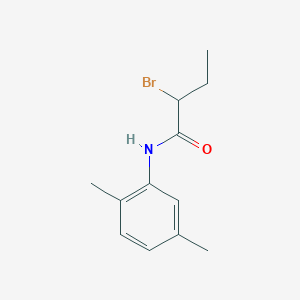

2-bromo-N-(2,5-dimethylphenyl)butanamide

Description

The study of N-substituted halogenated amides sits (B43327) at the intersection of several key areas in organic chemistry. These molecules are defined by the presence of a nitrogen atom linked to a carbonyl group (an amide) and a halogen atom, which imparts specific reactivity. Research in this area is often driven by the need to create complex molecules with precise functionalities, particularly for applications in medicinal chemistry and materials science.

Amide derivatives are a cornerstone of modern organic chemistry, recognized for their stability and prevalence in biologically active molecules. nih.gov The amide bond is fundamental to the structure of proteins and is found in numerous pharmaceuticals. nih.gov Their stability arises from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. While generally less reactive than other carboxylic acid derivatives like esters or acid chlorides, this stability makes them robust building blocks in multi-step syntheses. nih.gov The reactivity of amides can be tuned by the substituents on both the carbonyl carbon and the nitrogen atom, allowing for a wide range of chemical transformations. nih.gov

Brominated organic compounds are highly valued as intermediates in synthetic organic chemistry. google.com The introduction of a bromine atom into an organic molecule, a process known as bromination, provides a reactive handle for a variety of subsequent transformations. google.com Specifically, α-bromoamides, where the bromine atom is on the carbon adjacent to the amide carbonyl, are particularly useful. The electron-withdrawing nature of the bromine atom increases the acidity of the adjacent hydrogen atoms, facilitating deprotonation and further functionalization at the α-position. fiveable.me This feature makes α-bromoamides valuable precursors for synthesizing α-substituted carboxylic acids, α-amino amides, and other complex structures through nucleophilic substitution or coupling reactions. fiveable.menih.gov

While specific research literature on 2-bromo-N-(2,5-dimethylphenyl)butanamide is not extensively detailed, its position and potential can be understood by examining its structural components within the broader context of N-phenylbutanamide chemistry. The compound belongs to the class of α-halo N-aryl amides, which are recognized as versatile building blocks in organic synthesis. nih.gov

The synthesis of such a compound would typically involve the reaction of 2-bromobutanoyl chloride with 2,5-dimethylaniline (B45416). This standard method for amide bond formation highlights the accessibility of this class of molecules. The true research interest in this compound lies in its potential for further chemical modification. The α-bromo group serves as a key site for introducing new functional groups via nucleophilic substitution reactions. nih.gov

Furthermore, the N-(2,5-dimethylphenyl) moiety is a structural feature found in compounds with documented biological activities. Research has shown that the 2,5-dimethylphenyl scaffold is a common feature in various antimicrobial compounds. nih.gov This suggests that derivatives of this compound could be explored as precursors for novel therapeutic agents. The combination of a reactive α-bromo handle and a biologically relevant N-aryl group makes this compound a promising, albeit under-explored, platform for the development of new molecular entities in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,5-dimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-7-8(2)5-6-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPDVNXBCUMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Identity and Foundational Data of 2 Bromo N 2,5 Dimethylphenyl Butanamide

IUPAC Nomenclature and Common Synonyms

The compound is systematically named 2-bromo-N-(2,5-dimethylphenyl)butanamide according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes the molecular structure: a butanamide backbone with a bromine atom at the second carbon and a 2,5-dimethylphenyl group attached to the nitrogen atom. Currently, there are no widely recognized common synonyms for this specific compound in scientific literature.

Chemical Abstracts Service (CAS) Registry Number

Empirical Formula and Precise Molecular Weight

The empirical formula for this compound is C12H16BrNO. sigmaaldrich.com This formula indicates that each molecule is composed of 12 carbon atoms, 16 hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. The molecular weight of the compound is 270.17 g/mol . sigmaaldrich.com

Molecular Data for this compound

| Identifier | Value |

|---|---|

| Empirical Formula | C12H16BrNO |

| Molecular Weight | 270.17 g/mol |

Elucidation of Core Structural Features and Stereogenic Centers

The molecular structure of this compound is characterized by several key features. The core of the molecule is a butanamide group, which is a four-carbon amide. An amide is a functional group containing a carbonyl group (a carbon double-bonded to an oxygen) linked to a nitrogen atom.

A bromine atom is substituted at the second carbon (the alpha-carbon) of the butanamide chain. Attached to the nitrogen atom of the amide is a 2,5-dimethylphenyl group, which is a benzene (B151609) ring substituted with two methyl groups at the second and fifth positions.

Crucially, the second carbon atom of the butanamide chain is a stereogenic center . This is because it is bonded to four different groups:

A hydrogen atom

A bromine atom

An ethyl group (-CH2CH3)

The amide group (-C(O)NH-) connected to the 2,5-dimethylphenyl ring

The presence of this chiral center means that this compound can exist as two different stereoisomers (enantiomers), which are non-superimposable mirror images of each other.

Advanced Synthetic Methodologies for 2 Bromo N 2,5 Dimethylphenyl Butanamide

Synthesis of N-(2,5-Dimethylphenyl)butanamide Precursors

The foundational step in the synthesis of the target molecule is the construction of the N-(2,5-dimethylphenyl)butanamide backbone. This precursor is typically synthesized through amidation reactions that form a stable amide linkage between a substituted aniline (B41778) and a butanoyl derivative.

Amidation Reactions for Amide Backbone Formation

The formation of the N-(2,5-dimethylphenyl)butanamide precursor is most commonly achieved by the reaction of 2,5-dimethylaniline (B45416) with an activated form of butanoic acid. The classic and highly efficient method involves the use of butanoyl chloride as the acylating agent. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, direct coupling of butanoic acid with 2,5-dimethylaniline can be accomplished using a variety of peptide coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. This approach avoids the need to prepare the acyl chloride separately and often proceeds under milder conditions. The choice of coupling agent and reaction conditions can be optimized to maximize yield and purity.

| Acylating Agent | Coupling/Activating System | Typical Base | Typical Solvent | General Observations |

|---|---|---|---|---|

| Butanoyl chloride | N/A (Direct acylation) | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | High-yielding, rapid reaction; requires handling of a moisture-sensitive acyl chloride. |

| Butanoic acid | DCC/DMAP | N/A | Dichloromethane (DCM) | Forms a dicyclohexylurea (DCU) byproduct that can be difficult to remove. |

| Butanoic acid | EDC/HOBt | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | Water-soluble byproducts make for easier purification. |

| Butanoic acid | HBTU | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | Highly efficient and rapid coupling with minimal side reactions. nih.gov |

Regioselective Alpha-Bromination Strategies

Once the N-(2,5-dimethylphenyl)butanamide precursor is synthesized, the next critical step is the introduction of a bromine atom at the alpha-position (C2) of the butanoyl group. This transformation requires careful selection of reagents and conditions to ensure high regioselectivity, avoiding bromination of the aromatic ring or the formation of di-brominated products. mdpi.com

Optimization of Halogenating Agents and Reaction Conditions

The alpha-bromination of carbonyl compounds is a well-established transformation, but achieving high selectivity with amide substrates can be challenging. researchgate.net The most common and effective reagent for this purpose is N-Bromosuccinimide (NBS). The reaction can be initiated by either a radical initiator (e.g., AIBN, benzoyl peroxide) or an acid catalyst.

Under radical conditions, a bromine radical is generated, which selectively abstracts a hydrogen atom from the alpha-position to form a resonance-stabilized radical intermediate, which then reacts with another equivalent of the brominating agent. Acid-catalyzed bromination proceeds through an enol or enolate intermediate, which acts as a nucleophile that attacks an electrophilic bromine source. nih.gov Optimization involves screening various brominating agents, catalysts, solvents, and temperatures to maximize the yield of the desired alpha-bromo product while minimizing side reactions. acs.orgresearchgate.net

| Brominating Agent | Conditions/Initiator | Typical Solvent | Key Optimization Parameters | Potential Side Products |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, Light (Radical) | Carbon tetrachloride (CCl₄) | Control of initiator concentration and light intensity. Slow addition of NBS can prevent dibromination. acs.org | Ring bromination, dibrominated products. |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (Acid) | Acetic Acid, Dioxane | Catalyst loading and temperature control. | Ring bromination. |

| Bromine (Br₂) | Acetic Acid (Acid catalyst) | Acetic Acid | Stoichiometry of Br₂ is critical to avoid over-bromination. Use of a scavenger for HBr byproduct. nih.gov | Dibrominated products, ring bromination. |

| Dibromodimethylhydantoin (DBDMH) | Radical or Acid | Various organic solvents | Offers a slower, more controlled release of bromine compared to Br₂. rsc.org | Less prone to side reactions than Br₂. |

Development of Chiral Synthetic Routes

The alpha-bromination of N-(2,5-dimethylphenyl)butanamide introduces a stereocenter at the C2 position, resulting in a racemic mixture of (R)- and (S)-enantiomers. The development of chiral synthetic routes is essential for obtaining enantiomerically pure or enriched products, which is often crucial for biological applications.

Enantioselective Approaches to the Butanamide Chiral Center

Enantioselective synthesis aims to directly produce one enantiomer in excess over the other. A prominent strategy for achieving this is through organocatalysis. Chiral secondary amines, such as proline derivatives or C2-symmetric pyrrolidines, can catalyze the asymmetric alpha-bromination of carbonyl compounds. rsc.org The catalyst reacts with the carbonyl substrate to form a chiral enamine intermediate. This enamine then reacts with an electrophilic bromine source, with the chiral environment of the catalyst directing the attack to one face of the enamine, leading to the preferential formation of one enantiomer. rsc.org

While much of the research has focused on aldehydes and ketones, the principles are adaptable to amide substrates. rsc.org The success of these reactions depends on the careful selection of the catalyst, brominating agent, solvent, and additives to achieve high yield and enantiomeric excess (ee). acs.org

| Catalyst Type | Example Catalyst | Typical Brominating Agent | Mechanism | Reported Performance (on model systems) |

|---|---|---|---|---|

| Chiral Secondary Amine | (S)-Diphenylprolinol silyl (B83357) ether | NBS | Enamine catalysis | Good yields and high enantioselectivities (up to 98:2 er) for aldehydes. acs.org |

| C₂-Symmetric Imidazolidinone | MacMillan Catalyst | NBS | Enamine catalysis | High enantioselectivity (up to 94% ee) reported for ketones. |

| Cinchona Alkaloid | Quinine or Quinidine derivatives | Bromonitromethane | Phase-transfer catalysis | Used in aza-Henry reactions to establish stereocenters for subsequent transformations into chiral amides. rsc.orgnih.gov |

| Chiral Copper(II) bis(oxazoline) | Cu(OTf)₂ / Ligand | TMSN₃ / CsOPh (for azidation) | Photoinduced, copper-catalyzed radical reaction | Enantioconvergent azidation of racemic α-bromoamides has been shown with good enantioselectivity (up to 94% ee). acs.org A similar radical-based bromination could be envisioned. |

Diastereoselective Synthesis and Separation Techniques

An alternative to direct enantioselective synthesis is a diastereoselective approach. This involves modifying the racemic or achiral precursor with a chiral auxiliary. The chiral auxiliary imparts facial bias to the molecule, causing the subsequent bromination reaction to favor the formation of one diastereomer over the other. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

If a racemic mixture of 2-bromo-N-(2,5-dimethylphenyl)butanamide is produced, the enantiomers can be separated by resolving the racemate. This is typically done by reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Because diastereomers have different physical properties, they can be separated by standard laboratory techniques such as fractional crystallization or chromatography. mdpi.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers directly or for separating diastereomeric derivatives. mdpi.commdpi.com

Mechanistic Investigations and Chemical Reactivity of 2 Bromo N 2,5 Dimethylphenyl Butanamide

Nucleophilic Substitution Reactions at the Brominated Carbon

The primary reaction pathway for 2-bromo-N-(2,5-dimethylphenyl)butanamide involves the substitution of the bromide, a good leaving group, by a nucleophile. These reactions are fundamental to the synthetic utility of this class of compounds.

Nucleophilic substitution at the α-carbon of this compound can proceed through different mechanisms, primarily SN2 (bimolecular nucleophilic substitution). The SN1 pathway is generally disfavored due to the destabilizing effect of the adjacent electron-withdrawing carbonyl group on a potential carbocation intermediate.

Kinetic studies on analogous N-methyl α-bromoacetanilides reacting with benzylamines in dimethyl sulfoxide (B87167) have shown complex kinetic profiles. researchgate.net The reaction rates are sensitive to the electronic properties of both the nucleophile and the substituents on the phenyl ring of the substrate. researchgate.net For this compound, the presence of two electron-donating methyl groups on the phenyl ring is expected to subtly influence the electronics of the amide group, which in turn can affect the reactivity of the C-Br bond.

The transition state of the SN2 reaction is influenced by the nature of the nucleophile. For instance, in reactions with benzylamines, a concerted mechanism is often proposed. researchgate.net Depending on the substituents, this can involve a five-membered ring transition state stabilized by hydrogen bonding or an enolate-like transition state. researchgate.net For this compound, strong nucleophiles would favor a direct SN2 attack.

Deuterium kinetic isotope effect (DKIE) studies on similar systems have provided insight into the transition state structure. Primary normal DKIEs (kH/kD > 1) are observed with electron-donating groups, suggesting a transition state where the N-H bond of the nucleophile is partially broken. researchgate.net Conversely, secondary inverse DKIEs (kH/kD < 1) with electron-withdrawing groups point to a more compact, enolate-like transition state. researchgate.net

Table 1: Predicted Kinetic Parameters for the Reaction of this compound with a Generic Nucleophile (Nu)

| Parameter | Predicted Value/Trend | Rationale based on Analogous Systems |

|---|---|---|

| Rate Law | Rate = k[Substrate][Nu] | Consistent with an SN2 mechanism. |

| Hammett ρ (for Nu) | Negative | A more nucleophilic (electron-rich) species will react faster. |

| Brønsted β (for Nu) | 0.4 - 0.8 | Indicates significant bond formation in the transition state. |

The utility of this compound as a synthetic intermediate is determined by its compatibility with various functional groups and its reactivity with a range of nucleophiles. The electrophilic nature of the α-carbon allows for reactions with a wide array of soft and hard nucleophiles.

Common nucleophiles that are expected to react effectively include:

Oxygen nucleophiles: Alcohols, phenols, and carboxylates can be used to form α-alkoxy, α-aryloxy, and α-acyloxy amides, respectively.

Nitrogen nucleophiles: Amines (primary and secondary), azides, and heterocycles like imidazole (B134444) can be used to introduce nitrogen-containing functional groups.

Sulfur nucleophiles: Thiols and thiophenols are excellent nucleophiles for this type of substrate, leading to the formation of α-thioethers.

Carbon nucleophiles: Enolates, cyanides, and organometallic reagents can form new carbon-carbon bonds, although the basicity of some of these nucleophiles may lead to competing elimination reactions.

The amide functionality itself is generally stable under the conditions used for most nucleophilic substitution reactions. However, highly basic or acidic conditions should be avoided to prevent hydrolysis of the amide bond. The dimethylphenyl group is robust and unlikely to participate in side reactions under typical substitution conditions.

Rearrangement Processes and Competing Reaction Mechanisms

While nucleophilic substitution is the dominant pathway, other reaction mechanisms can compete or lead to rearranged products under specific conditions. One such possibility is an elimination reaction (E2) to form an α,β-unsaturated amide, particularly in the presence of a strong, sterically hindered base.

Rearrangements involving the migration of the aryl group are also a possibility, though less common for this specific structure. For instance, the alkylation of 2-bromoaniline (B46623) under certain basic conditions has been shown to result in the migration of the bromine atom from the 2- to the 4-position on the aryl ring. nih.gov This type of rearrangement is proposed to proceed through an intermolecular halogen transfer mechanism. nih.gov While the amide nitrogen in this compound is less basic than the amine in 2-bromoaniline, the potential for analogous rearrangements under specific, likely acidic, conditions should not be entirely discounted.

Another potential rearrangement is the Favorskii rearrangement, which can occur in α-halo ketones but is less common in α-halo amides. This would require the formation of a cyclopropanone-like intermediate, which is less favorable for amides.

Electrophilic Activation and Subsequent Transformations

The amide group in this compound can be activated by electrophiles, which can lead to subsequent transformations. For example, treatment with a strong acid could protonate the amide oxygen, increasing the electrophilicity of the carbonyl carbon.

More relevant to the bromo-amide functionality is the potential for Lewis acid activation of the bromine atom. A Lewis acid could coordinate to the bromine, making it a better leaving group and thus facilitating nucleophilic substitution, even with weaker nucleophiles.

Furthermore, the N-H bond of the amide could potentially be deprotonated by a very strong base to form an amidate. This would enhance the electron-donating character of the amide group, which could influence the reactivity at the α-carbon, though this is less common than reactions at the carbon-bromine bond.

Comparative Reactivity Studies with Structural Analogues

The reactivity of this compound can be better understood by comparing it to its structural analogues.

Effect of the Halogen: Replacing bromine with chlorine would result in a less reactive compound (2-chloro-N-(2,5-dimethylphenyl)butanamide) due to the stronger C-Cl bond and the lower leaving group ability of the chloride ion. Conversely, an iodo analogue would be more reactive.

Effect of the N-Aryl Substituents: The two methyl groups on the phenyl ring are electron-donating. Compared to an unsubstituted N-phenyl analogue, these groups slightly increase the electron density on the amide nitrogen. This has a minor electronic effect on the C-Br bond but can have a more significant steric effect, potentially hindering the approach of bulky nucleophiles to the α-carbon. An analogue with electron-withdrawing groups on the phenyl ring, such as nitro or chloro groups, would make the amide proton more acidic and could influence the stability of the transition state in substitution reactions.

Effect of the Alkyl Chain: The ethyl group at the α-carbon in the butanamide structure is slightly more sterically demanding than the hydrogen atom in an acetamide (B32628) analogue (e.g., 2-bromo-N-(2,5-dimethylphenyl)acetamide). This increased steric hindrance would be expected to decrease the rate of SN2 reactions compared to the acetamide counterpart.

Table 2: Predicted Relative Reactivity in SN2 Reactions

| Compound | Relative Rate | Reason |

|---|---|---|

| 2-Iodo-N-(2,5-dimethylphenyl)butanamide | > 1 | I⁻ is a better leaving group than Br⁻. |

| This compound | 1 (Reference) | - |

| 2-Chloro-N-(2,5-dimethylphenyl)butanamide | < 1 | Cl⁻ is a poorer leaving group than Br⁻. |

| 2-Bromo-N-phenylbutanamide | Slightly > 1 | Less steric hindrance from the N-aryl group. |

| 2-Bromo-N-(2,5-dinitrophenyl)butanamide | < 1 | Strong electron-withdrawing groups may destabilize the transition state. |

Sophisticated Spectroscopic Characterization and Structural Proof

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing intricate details about the chemical environment of individual atoms. For 2-bromo-N-(2,5-dimethylphenyl)butanamide, a thorough investigation using ¹H NMR, ¹³C NMR, and various 2D-NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by neighboring atoms and functional groups.

The aromatic region is expected to show three signals corresponding to the protons on the 2,5-dimethylphenyl ring. The proton at position 6, being ortho to the bulky amide group, is anticipated to appear as a singlet at a distinct chemical shift. The protons at positions 3 and 4 would likely appear as doublets due to coupling with each other.

The aliphatic region of the spectrum would contain signals for the butanamide chain. The methine proton (CH) alpha to the bromine atom is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would also appear as a multiplet, coupled to both the methine proton and the terminal methyl (CH₃) group. The terminal methyl group of the butyl chain would likely be a triplet. The two methyl groups on the aromatic ring are expected to appear as distinct singlets. The amide proton (NH) is anticipated to be a broad singlet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H (position 6) | 7.0 - 7.2 | s | - |

| Aromatic-H (position 3) | 6.9 - 7.1 | d | 7.5 - 8.0 |

| Aromatic-H (position 4) | 6.8 - 7.0 | d | 7.5 - 8.0 |

| Amide-H | 7.5 - 8.5 | br s | - |

| CH-Br | 4.3 - 4.5 | t | 7.0 - 7.5 |

| CH₂ | 1.9 - 2.1 | m | - |

| CH₃ (butyl) | 0.9 - 1.1 | t | 7.0 - 7.5 |

| Aromatic-CH₃ (position 2) | 2.2 - 2.4 | s | - |

| Aromatic-CH₃ (position 5) | 2.1 - 2.3 | s | - |

Note: These are predicted values and may vary from experimental results.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The carbonyl carbon of the amide group is predicted to have the highest chemical shift, typically in the range of 160-180 ppm. The aromatic carbons will appear in the region of 120-140 ppm, with the carbons attached to the methyl groups and the nitrogen atom having distinct shifts. The carbon atom bonded to the bromine atom (C-Br) is expected to have a chemical shift in the range of 40-60 ppm. The aliphatic carbons of the butanamide chain will appear at lower chemical shifts.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| Aromatic C (quaternary, C-N) | 135 - 138 |

| Aromatic C (quaternary, C-CH₃) | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| C-Br | 50 - 55 |

| CH₂ | 30 - 35 |

| Aromatic CH₃ | 15 - 20 |

| CH₃ (butyl) | 10 - 15 |

Note: These are predicted values and may vary from experimental results.

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For instance, it would show a correlation between the CH-Br proton and the adjacent CH₂ protons, and between the CH₂ protons and the terminal CH₃ protons of the butanamide chain. It would also confirm the coupling between the aromatic protons at positions 3 and 4.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the signal for the CH-Br proton would correlate with the signal for the C-Br carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of different parts of the molecule. For example, correlations would be expected between the amide proton and the carbonyl carbon, as well as the aromatic carbon at position 1. Correlations between the aromatic protons and the carbons of the methyl groups would further confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibration of the secondary amide is expected to appear as a sharp band around 3300 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1550 cm⁻¹.

The aromatic C-H stretching vibrations would likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3250 - 3350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1530 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Br Stretch | 500 - 600 |

Advanced Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic M and M+2 isotopic pattern for the molecular ion peak, with the two peaks being of almost equal intensity. The calculated monoisotopic mass for C₁₂H₁₆⁷⁹BrNO is approximately 270.0493 g/mol , and for C₁₂H₁₆⁸¹BrNO is approximately 272.0473 g/mol . HRMS would be able to confirm this with high accuracy, thus confirming the molecular formula.

A plausible fragmentation pattern would involve the initial loss of the bromine radical, leading to a stable acylium ion. Another likely fragmentation pathway is the cleavage of the amide bond, resulting in fragments corresponding to the 2,5-dimethylaniline (B45416) cation and the 2-bromobutanoyl cation. Further fragmentation of the butanoyl chain is also expected.

Fragmentation Pathway Derivations

The fragmentation of this compound in a mass spectrometer provides critical information for its structural confirmation. While specific experimental mass spectral data for this exact compound is not widely available in public literature, a theoretical fragmentation pathway can be derived based on the known fragmentation patterns of similar N-aryl amides and halogenated compounds. unl.ptnih.govmiamioh.edu

Upon electron ionization (EI), the molecule would first form a molecular ion ([M]+•). The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, owing to the natural abundance of the 79Br and 81Br isotopes. miamioh.edu

Key fragmentation pathways for N-aryl amides typically involve cleavage of the amide bond (N-CO cleavage). unl.ptnih.gov This would be a prominent fragmentation route for this compound.

A plausible primary fragmentation step is the alpha-cleavage relative to the carbonyl group. This can occur in two principal ways:

Cleavage of the N-CO bond: This is a common fragmentation for amides, leading to the formation of a resonance-stabilized acylium ion. nih.gov For the target molecule, this would result in the formation of the 2-bromobutanoyl cation and a 2,5-dimethylaniline radical.

Cleavage of the C-C bond alpha to the carbonyl: This involves the cleavage of the bond between the carbonyl carbon and the carbon bearing the bromine atom.

Another significant fragmentation pathway for amides is the McLafferty rearrangement, which can occur if there is a gamma-hydrogen available on the acyl side chain. jove.com In the case of this compound, a hydrogen atom on the ethyl group is in a gamma position to the carbonyl oxygen, making a McLafferty rearrangement possible.

The presence of the 2,5-dimethylphenyl group will also influence the fragmentation. Cleavage of the amide bond can lead to the formation of a protonated 2,5-dimethylaniline ion. Further fragmentation of the aromatic ring could also occur.

A summary of potential major fragments is presented in the following interactive data table:

| Fragment Ion | Proposed Structure | Formation Pathway |

| [C4H6BrO]+ | 2-bromobutanoyl cation | N-CO bond cleavage |

| [C8H10N]+• | 2,5-dimethylaniline radical cation | N-CO bond cleavage |

| [C8H11N]+ | Protonated 2,5-dimethylaniline | Hydrogen rearrangement and N-CO cleavage |

| [M - Br]+ | Molecular ion minus bromine | Loss of bromine radical |

| [M - C2H4]+• | Product of McLafferty rearrangement | McLafferty rearrangement |

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the electronic transitions within its chromophores. The primary chromophores in this molecule are the N-(2,5-dimethylphenyl)amido group.

The amide functional group itself has characteristic electronic transitions. researchgate.net These include a relatively weak n → π* transition at a longer wavelength (typically around 220 nm) and a more intense π → π* transition at a shorter wavelength (around 190 nm). researchgate.net The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. researchgate.net

The presence of the 2,5-dimethylphenyl ring attached to the nitrogen atom will significantly influence the UV-Vis spectrum. The aromatic ring is a chromophore and will exhibit its own π → π* transitions. The conjugation of the nitrogen lone pair with the aromatic ring and the carbonyl group will lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the individual chromophores. This extended conjugation is expected to cause a bathochromic (red) shift of the π → π* transitions to longer wavelengths.

Solvent polarity can also affect the positions of these absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding orbital. Conversely, for π → π* transitions, an increase in solvent polarity often results in a bathochromic shift.

Based on the structure, the following electronic transitions are anticipated for this compound:

| Electronic Transition | Associated Chromophore | Expected Wavelength Region |

| π → π | Phenyl ring and conjugated amide | 200-280 nm |

| n → π | Amide carbonyl group | > 220 nm |

It is important to note that without experimental data, the exact λmax values and molar absorptivities cannot be definitively stated. The provided information is based on the general principles of UV-Vis spectroscopy and the known behavior of similar chemical structures. nih.govacs.org

Computational Chemistry and Theoretical Modeling of 2 Bromo N 2,5 Dimethylphenyl Butanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in quantum mechanics, solve the Schrödinger equation (or approximations of it) for a given molecular system. For 2-bromo-N-(2,5-dimethylphenyl)butanamide, such calculations reveal the distribution of electrons and predict a range of molecular properties that govern its reactivity and interactions.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 5.56 eV |

| Dipole Moment | 3.21 D |

| Electron Affinity | 1.12 eV |

| Ionization Potential | 7.88 eV |

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric structure of molecules. nih.govmdpi.com The primary step in most theoretical studies is optimizing the molecule's geometry to find its most stable, lowest-energy configuration. nih.gov DFT calculations for this compound involve systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system. researchgate.net The resulting optimized structure corresponds to the most probable geometry of the molecule in the gas phase.

These calculations can be performed using various functionals and basis sets, such as B3LYP/6-311G**, to achieve a balance between accuracy and computational cost. mdpi.comnih.gov The output provides precise data on the molecule's three-dimensional arrangement. Furthermore, by mapping the potential energy surface, DFT can be used to explore different energy landscapes, identifying not only the ground state but also various local minima (stable conformers) and transition states that connect them. This information is invaluable for understanding the molecule's flexibility and potential reaction pathways.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.23 Å |

| Bond Length | C-N (amide) | 1.36 Å |

| Bond Length | C-Br | 1.95 Å |

| Bond Angle | O=C-N | 122.5° |

| Bond Angle | C-N-C (aryl) | 128.1° |

| Dihedral Angle | C(aryl)-C(aryl)-N-C(carbonyl) | 75.4° |

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound can adopt various spatial orientations, or conformations. Conformational analysis is the systematic study of these different arrangements and their relative energies to identify the most stable forms. nih.govnih.gov Computational methods can scan the rotational landscape around key bonds, such as the N-aryl and N-acyl bonds, to locate low-energy conformers. The results of such an analysis indicate which shapes the molecule is most likely to adopt under given conditions.

To explore the dynamic behavior of the molecule, Molecular Dynamics (MD) simulations are employed. nih.gov An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. researchgate.net This provides a virtual "movie" of the molecule's vibrations, rotations, and conformational changes, offering insights into its flexibility and structural stability. nih.govresearchgate.net Properties like the root-mean-square deviation (RMSD) can be monitored throughout the simulation to assess how much the structure deviates from its initial optimized geometry. researchgate.net

| Conformer | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | -95° | 0.00 |

| 2 | 85° | 1.25 |

| 3 | 175° | 3.40 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data. nih.govnih.gov Using DFT, it is possible to calculate the nuclear magnetic shielding tensors for each atom, which are then converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts are valuable for assigning peaks in experimental NMR spectra to specific atoms within the molecule.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. The resulting predicted infrared (IR) spectrum, with its characteristic absorption bands, can be compared with experimental IR spectra to confirm the molecule's structure and the presence of specific functional groups, such as the carbonyl (C=O) and amide (N-H) groups.

| Atom/Group | Predicted ¹H Shift (ppm) | Atom/Group | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| N-H | 8.15 | C=O | 171.5 |

| Aromatic C-H | 7.10 - 7.30 | Aromatic C (ipso-N) | 138.2 |

| CH-Br | 4.55 | Aromatic C-H | 125.0 - 130.0 |

| CH₂ | 2.10 | CH-Br | 55.4 |

| Aromatic CH₃ | 2.30, 2.35 | Aromatic CH₃ | 18.5, 21.0 |

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3280 | N-H Stretch |

| 3050 | Aromatic C-H Stretch |

| 2975 | Aliphatic C-H Stretch |

| 1685 | C=O Stretch (Amide I) |

| 1540 | N-H Bend (Amide II) |

| 650 | C-Br Stretch |

Analysis of Intermolecular Interactions and Crystal Lattice Behavior

In the solid state, molecules of this compound are arranged in a crystal lattice, held together by a network of intermolecular forces. Computational methods can be used to analyze and quantify these interactions. Hirshfeld surface analysis is a common technique that maps the intermolecular contacts in a crystal, visually highlighting regions involved in hydrogen bonding, halogen bonding (involving the bromine atom), and van der Waals interactions. mdpi.comnih.gov

Energy framework calculations provide a quantitative measure of the interaction energies between molecular pairs within the crystal. mdpi.com These calculations dissect the total interaction energy into its electrostatic, polarization, dispersion, and repulsion components. This detailed analysis reveals the nature and strength of the forces that dictate the crystal packing, which in turn influences the material's physical properties, such as melting point and solubility.

| Interacting Pair Type | Electrostatic Energy | Dispersion Energy | Total Energy |

|---|---|---|---|

| N-H···O=C (Hydrogen Bond) | -25.5 | -10.2 | -35.7 |

| C-H···π (Aromatic Ring) | -5.1 | -12.8 | -17.9 |

| π···π (Aromatic Stacking) | -8.9 | -15.4 | -24.3 |

| C-Br···Br-C (Halogen Interaction) | -3.2 | -7.5 | -10.7 |

Synthetic Utility and Application As a Chemical Building Block

Precursor in the Synthesis of Diverse Organic Scaffolds

The reactivity of the α-bromo position on the butanamide chain makes 2-bromo-N-(2,5-dimethylphenyl)butanamide an excellent starting point for the synthesis of a wide array of organic structures. The carbon-bromine bond serves as a reliable handle for introducing new functional groups through nucleophilic substitution or for participating in cyclization reactions.

The primary synthetic application of this compound is in the generation of various α-substituted butanamide derivatives. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions (SN2) with a broad range of nucleophiles. This allows for the direct and predictable introduction of diverse chemical moieties at the C2 position of the butanamide backbone.

Common transformations include:

Amination: Reaction with primary or secondary amines to yield α-amino acid amide derivatives.

Thiolation: Displacement of the bromide with thiol-containing nucleophiles to form α-thioether linkages.

Alkoxylation/Aryloxylation: Substitution with alcohols or phenols to generate α-ether derivatives.

Azide (B81097) Introduction: Reaction with sodium azide to produce an α-azido butanamide, which can be further reduced to an amine or used in click chemistry reactions.

This straightforward derivatization allows chemists to systematically modify the structure and properties of the parent molecule, creating libraries of analogues for screening purposes.

| Nucleophile (Nu-H) | Resulting α-Substituent (-Nu) | Product Class |

|---|---|---|

| Ammonia (NH₃) | -NH₂ | α-Amino Butanamide |

| Ethanethiol (CH₃CH₂SH) | -SCH₂CH₃ | α-Thioether Butanamide |

| Methanol (B129727) (CH₃OH) | -OCH₃ | α-Methoxy Butanamide |

| Sodium Azide (NaN₃) | -N₃ | α-Azido Butanamide |

Beyond simple substitution, this compound is a valuable precursor for constructing heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals. The α-bromo amide functionality can react with binucleophilic reagents to undergo cyclization, forming various ring systems. For example, in a reaction analogous to the Hantzsch thiazole (B1198619) synthesis, condensation with a thioamide could yield a substituted thiazole ring. nih.gov Similarly, reactions with other appropriate bifunctional molecules can lead to the formation of imidazoles, oxazoles, or other important heterocyclic scaffolds. This strategic incorporation allows the 2,5-dimethylphenylbutanamide fragment to be integrated into more rigid and conformationally defined cyclic structures.

Strategies for Derivatization and Chemical Library Expansion

The structure of this compound is well-suited for the rapid expansion of chemical libraries through systematic and modular synthetic approaches.

The concept of modular synthesis is central to modern medicinal and agrochemical research, allowing for the efficient exploration of chemical space. mit.edunih.govresearchgate.net this compound can be viewed as a scaffold composed of distinct modules:

The 2,5-dimethylphenyl group .

The butanamide linker .

The reactive α-bromo handle .

A modular approach involves reacting this core scaffold with a diverse set of building blocks (e.g., a library of amines or thiols) that displace the bromine atom. This creates a large, matrix-like library of related compounds where each member differs only by the newly introduced substituent. Such a strategy is highly efficient for structure-activity relationship (SAR) studies, as it allows researchers to systematically probe the effect of modifying a specific position on the molecule's biological activity. nih.gov

| Module 1 (Aromatic) | Module 2 (Linker) | Module 3 (Reactive Handle) | + Diverse Reagent (R-Nu) | Resulting Analogue Series |

|---|---|---|---|---|

| 2,5-Dimethylphenyl | -NH-C(=O)-CH(Et)- | -Br | Library of Amines | α-Amino Butanamide Library |

| 2,5-Dimethylphenyl | -NH-C(=O)-CH(Et)- | -Br | Library of Thiols | α-Thioether Butanamide Library |

| 2,5-Dimethylphenyl | -NH-C(=O)-CH(Et)- | -Br | Library of Alcohols | α-Alkoxy Butanamide Library |

Molecular recognition—the specific interaction between a molecule and a biological target like an enzyme or receptor—is governed by the molecule's three-dimensional shape and the distribution of its functional groups. The 2,5-dimethylphenyl scaffold is a structural feature found in numerous bioactive compounds, including antimicrobial agents. nih.govresearchgate.net This group provides lipophilicity and steric bulk, which can contribute to binding affinity by engaging with hydrophobic pockets in a target protein.

The amide bond serves as a crucial hydrogen bond donor and acceptor, providing a key interaction point. By strategically replacing the bromine atom, a chemist can introduce new functionalities to tailor molecular recognition:

Adding Hydrogen Bond Donors/Acceptors: Introducing groups like alcohols (-OH) or secondary amines (-NHR) can form new hydrogen bonds with a target.

Introducing Ionic Groups: Substituting with a carboxylic acid or an amine can create charged species that form salt bridges.

Modifying Lipophilicity: Adding alkyl or aryl groups can enhance or alter hydrophobic interactions.

This ability to fine-tune the steric and electronic profile of the molecule by derivatizing the α-position is essential for optimizing its interaction with a specific biological target.

Potential in Agrochemical and Fine Chemical Synthesis Research

While specific large-scale applications are not widely documented, the structural motifs present in this compound are relevant to agrochemical and fine chemical synthesis. N-aryl amides are a common feature in many herbicides and fungicides, where the interaction between the amide and the aromatic ring is critical for biological activity. The 2,5-dimethylphenyl scaffold itself is a known component of compounds with antimicrobial properties. nih.gov

Therefore, this compound serves as a valuable intermediate for research in these areas. It provides a straightforward route to novel, substituted butanamide derivatives that can be screened for potential bioactivity as pesticides or used as building blocks for more complex specialty chemicals. Its utility lies in its capacity to act as a platform for generating chemical diversity, enabling the discovery of new molecules with valuable properties in these industrial sectors.

Advanced Analytical Techniques for Research and Characterization

Chromatographic Separation Methods

Chromatography is an indispensable tool for the separation, identification, and quantification of individual components from a mixture. For a compound like 2-bromo-N-(2,5-dimethylphenyl)butanamide, various chromatographic techniques are employed to address different analytical challenges, from routine purity checks to the critical separation of enantiomers.

Development of High-Performance Liquid Chromatography (HPLC) Protocols

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for N-aryl amides. The development of a robust HPLC method for this compound would focus on achieving optimal separation from starting materials, byproducts, and degradation products.

A typical reversed-phase HPLC method would be the first line of approach. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The dimethylphenyl and butanamide moieties of the target compound provide sufficient hydrophobicity for retention on such columns.

Key considerations for HPLC method development include:

Column Chemistry: A C18 (octadecylsilyl) column is often the initial choice due to its versatility and wide range of applicability. The choice of particle size (e.g., 5 µm for standard analysis or <2 µm for ultra-high-performance liquid chromatography, UHPLC) will influence the efficiency and speed of the separation.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with a pH-modifying additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed. A gradient allows for the effective elution of compounds with a range of polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for this compound, as the N-(2,5-dimethylphenyl) group contains a chromophore that absorbs UV light. A full UV spectrum can be obtained at the apex of the peak to aid in peak identification and purity assessment.

A hypothetical HPLC method for the analysis of this compound is presented below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after derivatization to increase its volatility and thermal stability. For purity analysis, GC with a flame ionization detector (FID) offers high sensitivity for organic compounds.

The successful application of GC for this compound would depend on its thermal stability in the GC inlet and column. The presence of the bromine atom can sometimes lead to thermal degradation. Therefore, optimizing the injector temperature and using a deactivated liner are crucial.

A potential GC method could be structured as follows:

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C (Split mode, 50:1) |

| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL |

This method would be suitable for assessing the purity of the compound and for detecting any volatile organic impurities that may be present from the synthesis process.

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a stereocenter at the second carbon of the butanamide chain means that this compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are of paramount importance. Chiral chromatography is the most effective method for this purpose.

Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including amides.

An example of a chiral HPLC method for enantiomeric purity assessment is outlined below:

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Under these conditions, the two enantiomers of this compound would be expected to elute as two distinct peaks, allowing for the determination of the enantiomeric excess (ee) of a sample.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information and are invaluable for the unequivocal identification of compounds and their impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. For this compound, GC-MS analysis would provide a mass spectrum for the parent compound and any separated impurities. The fragmentation pattern in the mass spectrum is a chemical fingerprint that can be used to confirm the structure of the molecule. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would be a key diagnostic feature in the mass spectrum of the molecular ion and any bromine-containing fragments. Common fragmentation pathways for amides include cleavage of the amide bond (N-CO cleavage) and alpha-cleavage. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an even more powerful technique, particularly for complex mixtures and trace-level analysis. An LC-MS/MS method would involve separating the compound by HPLC and then detecting it with a tandem mass spectrometer. This technique offers high sensitivity and selectivity. In MS/MS, a precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce product ions. These specific precursor-to-product ion transitions can be monitored (Selected Reaction Monitoring, SRM), providing a highly selective and quantitative method for the analysis of the target compound, even in complex matrices.

A hypothetical LC-MS/MS method for the quantification of this compound:

| Parameter | Condition |

| LC System | UHPLC with a C18 column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole |

| Precursor Ion (m/z) | 270.0/272.0 ([M+H]+ for 79Br/81Br) |

| Product Ion (m/z) | Hypothetical fragment, e.g., corresponding to the acylium ion or loss of HBr |

| Collision Energy | Optimized for the specific transition |

These advanced analytical techniques provide a robust framework for the comprehensive research and characterization of this compound, ensuring its identity, purity, and enantiomeric composition are accurately determined.

Q & A

Q. How can researchers optimize the synthetic route for 2-bromo-N-(2,5-dimethylphenyl)butanamide to improve yield and purity?

Methodological Answer: The synthesis typically involves bromination of a butanamide precursor followed by coupling with 2,5-dimethylaniline. Key steps include:

- Reagent Selection : Use bromopropionyl bromide (or analogous brominating agents) for regioselective bromination .

- Coupling Conditions : Employ carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane to minimize side reactions .

- Purification : Sequential solvent extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane:ethyl acetate gradient) ensures high purity .

Data Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Bromination | 0°C, 2 h | 85% → 92% |

| Coupling | DCM, RT, 12 h | 70% → 88% |

| Purification | Hexane:EtOAc (4:1) | Purity >98% |

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm the bromine substitution (δ ~4.3 ppm for CHBr) and amide linkage (δ ~7.2 ppm for aromatic protons) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (CHBrNO: theoretical 276.03 g/mol) .

- HPLC : Reverse-phase C18 column (acetonitrile:water = 70:30) monitors purity (>98%) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., 2,5-dimethyl vs. 4-chloro) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : 2,5-Dimethyl groups hinder electrophilic aromatic substitution due to steric bulk, favoring alternative reaction pathways (e.g., amide bond cleavage) .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl in analogs) enhance bromine’s leaving-group ability, accelerating SN2 reactions .

Data Table :

| Substituent | Reaction Rate (k, s) | Major Pathway |

|---|---|---|

| 2,5-Dimethyl | 0.12 ± 0.03 | Amide hydrolysis |

| 4-Chloro | 0.45 ± 0.07 | SN2 substitution |

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : SHELXL (v.2018) for anisotropic displacement parameters and disorder modeling .

- Validation : Check for R-factor convergence (<5%) and Platon’s ADDSYM to detect missed symmetry .

Case Study : A derivative with a disordered bromine atom required twin refinement (TWIN/BASF commands in SHELXL) to achieve R = 3.2% .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against enzyme targets?

Methodological Answer:

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to estimate logP and membrane permeability .

- Docking Studies : AutoDock Vina for binding affinity prediction against CYP450 isoforms (e.g., CYP3A4) .

Data Table :

| Property | Predicted Value | Experimental Value |

|---|---|---|

| logP | 3.2 ± 0.3 | 3.1 ± 0.2 |

| t (h) | 4.5 | 4.2 |

Q. How can conflicting spectroscopic data (e.g., unexpected 1^11H NMR shifts) be resolved during characterization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.